molecular formula C7H15NO B14917833 2-[3-(Methylamino)cyclobutyl]ethanol

2-[3-(Methylamino)cyclobutyl]ethanol

Cat. No.: B14917833
M. Wt: 129.20 g/mol
InChI Key: ZFXFYALQXQPORC-UHFFFAOYSA-N
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Description

2-[3-(Methylamino)cyclobutyl]ethanol is an organic compound with the molecular formula C7H15NO It is a cyclobutyl derivative with a methylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylamino)cyclobutyl]ethanol typically involves the reaction of cyclobutyl derivatives with methylamine and ethanol. One common method is the alkylation of cyclobutylamine with ethylene oxide, followed by methylation using methyl iodide or methyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylamino)cyclobutyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.

Scientific Research Applications

2-[3-(Methylamino)cyclobutyl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety may facilitate its binding to hydrophilic sites, while the methylamino group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol: This compound has a benzyloxy group instead of a hydroxyl group, which can alter its reactivity and applications.

    2-[1-(Methylamino)cyclobutyl]ethanol: Similar in structure but with different substitution patterns, affecting its chemical properties and uses.

Uniqueness

2-[3-(Methylamino)cyclobutyl]ethanol is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to its analogs. Its combination of a cyclobutyl ring with a methylamino group and an ethanol moiety makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-[3-(methylamino)cyclobutyl]ethanol

InChI

InChI=1S/C7H15NO/c1-8-7-4-6(5-7)2-3-9/h6-9H,2-5H2,1H3

InChI Key

ZFXFYALQXQPORC-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)CCO

Origin of Product

United States

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